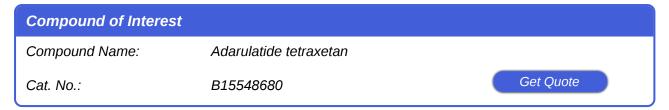


A Technical Guide to In Silico Modeling of Adarulatide Tetraxetan-Metal Complexes

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational modeling of **Adarulatide tetraxetan** and its complexes with various metal ions. **Adarulatide tetraxetan**, also known as PSMA-617, is a pivotal precursor molecule in the development of targeted radiopharmaceuticals for cancer therapy and diagnostics.[1] Its structure uniquely combines a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA) with a robust chelating agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), making it an ideal candidate for delivering therapeutic or diagnostic radioisotopes directly to tumor cells.[1][2]

The in silico modeling of these metal complexes is crucial for predicting their stability, understanding their electronic and structural properties, and accelerating the drug development process. This guide details the theoretical background, computational and experimental protocols, and key data relevant to this advanced field of study.

Molecular Structure and Properties

Adarulatide tetraxetan is a complex molecule comprising three key functional components: a PSMA-binding motif (Lys-urea-Glu), a linker, and the DOTA chelator, referred to as tetraxetan. [1] This design allows for high-affinity binding to PSMA, which is overexpressed on prostate cancer cells, enabling precise targeting.[1][3] The DOTA cage securely sequesters a metal ion, which can be a therapeutic β-emitter like Lutetium-177 or an α-emitter like Actinium-225.[1]

Table 1: Physicochemical Properties of Adarulatide Tetraxetan



Property	Value	Source
CAS Number	1246013-02-4	[4]
Molecular Formula	C76H109N17O22	[4]
Molecular Weight	1612.80 g/mol	[4]
Exact Mass	1611.79331 Da	[4]
Topological Polar Surface Area	602.240 Ų	[4]
Heavy Atom Count	115	[4]
Rotatable Bond Count	44	[4]
Hydrogen Bond Donors	20	[4]
Hydrogen Bond Acceptors	22	[4]

| XLogP3 | -8.2 |[5] |

In Silico Modeling of Metal Complexation

The core of in silico investigation lies in understanding the interaction between the DOTA chelator and the metal ion. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. These models can predict the stability of the resulting complex, which is a critical factor for its safe and effective use in vivo. A highly stable complex ensures that the radioactive metal is not prematurely released into the body, which could lead to off-target toxicity.[6]

Key Computational Approaches

- Density Functional Theory (DFT): DFT is used to investigate the electronic structure and bonding properties of the metal-DOTA complexes.[7][8] Calculations can determine binding energies, bond lengths, and charge transfer between the metal and the ligand.[7][9] Functionals such as B3LYP, ωB97XD, and PBE are commonly employed for these studies. [7][9]
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the structural and dynamic behavior of the complex in a native-like environment, such as in aqueous



solution.[10] This method is valuable for assessing the conformational stability of the entire Adarulatide-metal conjugate.

 Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models for the binding affinity of the peptide portion of the molecule to its target (PSMA).[11]

Predicting Complex Stability

The thermodynamic stability of a metal complex is a measure of the strength of the metal-ligand interaction at equilibrium and is quantified by the stability constant (K).[12] From a computational standpoint, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as an indicator of chemical stability.[7] DFT calculations can also determine the binding energy (EB) of the radioisotope to the DOTA chelator, providing a direct measure of complex stability.[9]

Methodologies and Protocols Computational Protocols

A typical in silico workflow for modeling **Adarulatide tetraxetan**-metal complexes involves several key steps, from initial structure preparation to detailed quantum mechanical calculations.

Caption: Workflow for In Silico Modeling of Metal Complexes.

Detailed DFT Protocol Example (based on literature):

- Structure Preparation: The initial structure of the DOTA complex (e.g., with Bi-213) is adapted from known crystal structures or built using molecular modeling software.[9] For other metals, the initial metal is substituted, and the structure is pre-optimized.[9]
- Software: A quantum chemistry package like Gaussian, ORCA, or VASP is used.
- Method: The DFT approach is employed.
- Functional: The Perdew–Burke–Erzerhof (PBE) exchange-correlation functional is a common choice.[9]

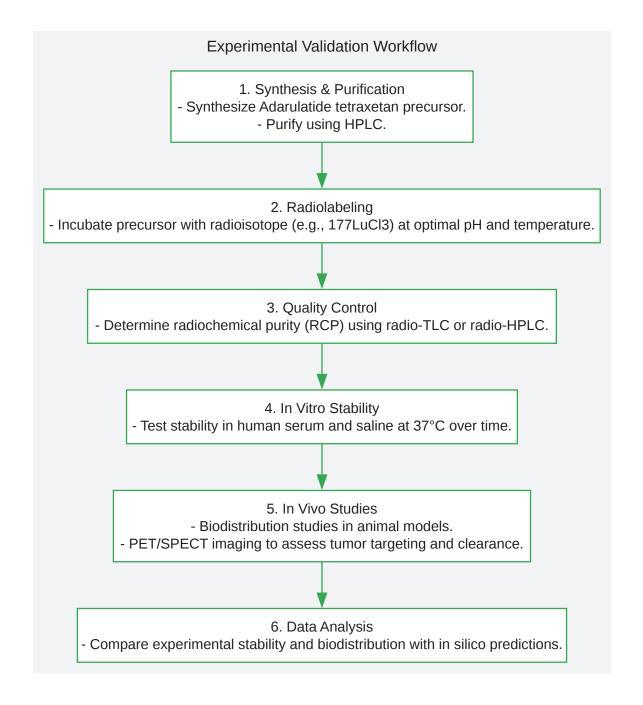


- Calculations: Ground state energies of the DOTA-metal complex, the free DOTA chelator, and the isolated metal ion are calculated.[9]
- Binding Energy Calculation: The binding energy (EB) is calculated using the formula: EB =
 ETOT (EDOTA + EIS), where ETOT is the total energy of the complex, EDOTA is the
 energy of the chelator, and EIS is the energy of the isolated isotope.[9]

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimental work. Key experimental procedures include chemical synthesis, radiolabeling, and stability assays.





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Caption: Workflow for Experimental Validation of Radiopharmaceuticals.

Radiolabeling Protocol Example: A common procedure for labeling DOTA-conjugated peptides is as follows:



- Adarulatide tetraxetan is dissolved in a suitable buffer (e.g., ammonium acetate) to maintain an optimal pH (typically between 4.5 and 5.5).
- The radioactive metal salt (e.g., ¹⁷⁷LuCl₃ in HCl) is added to the peptide solution.
- The reaction mixture is incubated at an elevated temperature (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes).
- The reaction is quenched, and the radiochemical purity is assessed using methods like radio-HPLC to ensure that over 95% of the radioactivity is incorporated into the desired product.

Quantitative Data Summary

Computational studies provide a wealth of quantitative data that informs our understanding of complex stability. The tables below summarize key findings from literature on DOTA-metal complexes.

Table 2: Calculated Binding Energies and Bond Distances for DOTA-Metal Complexes Data derived from DFT calculations using the PBE functional.[9]

Metal Ion	Binding Energy (EB) (eV)	Avg. Metal-O Distance (Å)	Avg. Metal-N Distance (Å)
225Ac	-35.21	2.59	2.87
221Fr	-28.91	2.76	3.01
217At	-17.61	2.81	3.07
213Bi	-34.81	2.45	2.73

| Gd | -31.33 | 2.42 | 2.71 |

Table 3: Thermodynamic Stability Constants (log KML) for Metal-Ligand Complexes



Ligand	Metal Ion	log KML	Source
AAZTA	La³+	17.53	[13]
AAZTA	Gd ³⁺	20.65	[13]
AAZTA	Lu³+	21.85	[13]
DOTA	Pb²+	25.3	[14]
DOTA	Sc ³⁺	High (Effective Complexation)	[15]

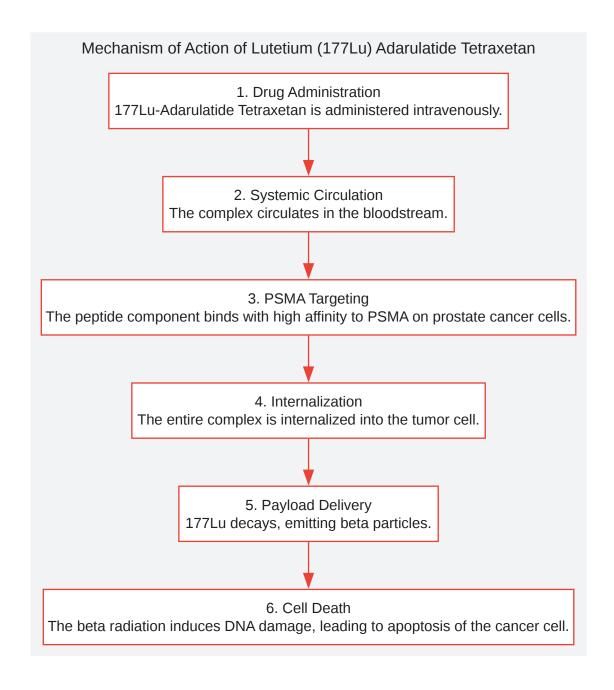
| DOTA | La³⁺ | Low (Less Stable) |[15] |

These tables highlight that the stability of the complex is highly dependent on the specific metal ion, with factors like ionic radius playing a significant role.[13][15] For instance, DOTA is known to form highly stable complexes with smaller metal ions like Lutetium (Lu³+) but is less effective for larger ions like Lanthanum (La³+).[15]

Mechanism of Action and Development Pathway

The ultimate goal of modeling **Adarulatide tetraxetan**-metal complexes is to develop effective radiopharmaceuticals. The mechanism of action involves targeted delivery of radiation to cancer cells, leading to their destruction.[3]





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Caption: Mechanism of Action for Targeted Radioligand Therapy.

The development of such a drug follows a rigorous pathway from preclinical studies to clinical trials. In silico modeling plays a critical role in the early preclinical phase, helping to select the most promising metal candidates and de-risk development by predicting potential stability issues before committing to costly and time-consuming experimental studies.[16][17]



Conclusion

In silico modeling is an indispensable tool in the development of next-generation radiopharmaceuticals like those derived from **Adarulatide tetraxetan**. By leveraging computational methods such as DFT and MD simulations, researchers can gain profound insights into the structural and electronic properties that govern the stability and efficacy of these metal complexes. This predictive power, when integrated with robust experimental validation, streamlines the selection of optimal radioisotopes and accelerates the translation of promising candidates from the laboratory to clinical application, ultimately benefiting patients with advanced cancers.

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